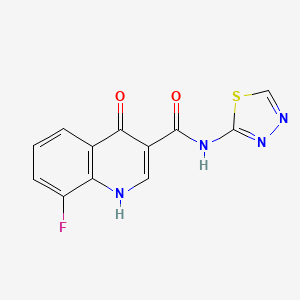![molecular formula C38H36N2 B14942183 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B14942183.png)
6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole is a complex organic compound known for its unique structural and electronic properties. This compound is widely recognized for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole typically involves multi-step organic reactions. One common method includes the use of carbazole as a starting material, which undergoes a series of substitutions and cyclizations to form the desired indolo[2,3-b]carbazole core.
Industrial Production Methods: Industrial production of this compound often employs high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Techniques such as sublimation are used to purify the compound, achieving a purity level of over 99% .
Chemical Reactions Analysis
Types of Reactions: 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the carbazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are typically carried out using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: It is a key material in the development of OLEDs and other optoelectronic devices due to its high triplet energy and wide band-gap
Mechanism of Action
The mechanism of action of 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole involves its ability to act as a host material in OLEDs. The compound’s structure allows it to effectively transport holes and block π conjugation, which enhances the efficiency and stability of the devices. The molecular targets include the electron and hole transport layers in OLEDs, where it facilitates the recombination of electrons and holes to produce light .
Comparison with Similar Compounds
- 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole
- 2,5,13,16-tetra-tert-butylindolo[3,2,1-jk]indolo[1′,2′,3′:1,7]indolo[2,3-b]carbazole
Uniqueness: 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole stands out due to its high triplet energy and wide band-gap, which make it particularly suitable for blue electrophosphorescence in OLEDs. Its bulky, sterically-hindered triphenylsilyl substitutions provide enhanced morphological and electrochemical stability compared to similar compounds .
Properties
Molecular Formula |
C38H36N2 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
6,12-bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole |
InChI |
InChI=1S/C38H36N2/c1-37(2,3)25-19-15-23(16-20-25)31-33-27-11-7-9-13-29(27)39-35(33)32(24-17-21-26(22-18-24)38(4,5)6)36-34(31)28-12-8-10-14-30(28)40-36/h7-22,39-40H,1-6H3 |
InChI Key |
CYRQUAASMCCCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=C(C5=C2C6=CC=CC=C6N5)C7=CC=C(C=C7)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14942108.png)
![Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate](/img/structure/B14942117.png)
![N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B14942118.png)
![3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14942126.png)
![(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14942128.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942137.png)
![N-[3-(1-adamantyloxy)propyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B14942141.png)
![5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14942149.png)

![Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl-](/img/structure/B14942165.png)
![1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942171.png)
![1-cyclohexyl-6-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14942176.png)

